tert-Butyl 3-(3-bromo-4-nitrophenoxy)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(3-bromo-4-nitrophenoxy)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O5/c1-15(2,3)23-14(19)17-7-6-11(9-17)22-10-4-5-13(18(20)21)12(16)8-10/h4-5,8,11H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQZHUYQNKAXMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Phenol
Phenol is nitrated to yield 4-nitrophenol as the major product (para isomer).
Bromination of 4-Nitrophenol
Bromination of 4-nitrophenol introduces bromine at the meta position relative to the nitro group:
Mechanism : Nitro groups direct bromination to the meta position via electrophilic aromatic substitution.
Functionalization of Pyrrolidine
Synthesis of tert-Butyl 3-Hydroxypyrrolidine-1-Carboxylate
Pyrrolidine is protected with a tert-butyloxycarbonyl (Boc) group and oxidized at the 3-position:
Alternative Route: tert-Butyl 3-Bromopyrrolidine-1-Carboxylate
Direct bromination of Boc-protected pyrrolidine:
Ether Bond Formation
Nucleophilic Aromatic Substitution (SNAr)
3-Bromo-4-nitrophenol is deprotonated and reacted with tert-butyl 3-bromopyrrolidine-1-carboxylate :
Mechanism : Phenoxide ion attacks the electrophilic carbon adjacent to the bromide on pyrrolidine.
Mitsunobu Reaction
Coupling 3-bromo-4-nitrophenol with tert-butyl 3-hydroxypyrrolidine-1-carboxylate :
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| SNAr | High yields, simple setup | Requires activated leaving group (e.g., bromide) |
| Mitsunobu | Broad substrate tolerance | Costly reagents (DIAD/PPh₃) |
Optimization and Challenges
-
Regioselectivity : Bromination must avoid ortho/para competition in nitrophenol derivatives.
-
Stability : Nitrophenol intermediates are light-sensitive; reactions require inert atmospheres.
-
Purification : Final product often requires column chromatography (hexane/EtOAc).
Industrial-Scale Considerations
-
Cost Efficiency : SNAr is preferred for large-scale synthesis due to lower reagent costs.
-
Catalyst Recycling : Pd/Cu catalysts (for alternative coupling routes) require recovery systems.
Recent Advances
Chemical Reactions Analysis
tert-Butyl 3-(3-bromo-4-nitrophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired product.
Scientific Research Applications
Medicinal Chemistry
1. Drug Development
tert-Butyl 3-(3-bromo-4-nitrophenoxy)pyrrolidine-1-carboxylate is being investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for:
- Anti-inflammatory agents : Compounds with similar structures have shown promise in inhibiting inflammatory pathways, potentially useful in treating conditions like arthritis and asthma.
- Antimicrobial agents : The bromo and nitro groups may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes.
2. Case Studies
Recent studies have highlighted the effectiveness of related compounds in targeting specific pathways:
- A study on imidazolopyridine derivatives demonstrated their efficacy in treating inflammatory diseases by inhibiting JAK pathways, suggesting that similar mechanisms could be explored with this compound .
Biological Studies
1. Enzyme Inhibition
Research indicates that compounds like this compound may act as enzyme inhibitors. The presence of the nitro group can enhance binding affinity to target enzymes involved in disease processes.
2. Cytotoxicity Testing
In vitro studies assessing the cytotoxic effects of related compounds have shown varying degrees of effectiveness against cancer cell lines. This suggests that this compound could be evaluated for similar properties.
Material Science
1. Polymer Chemistry
The compound's reactive functional groups make it suitable for incorporation into polymer matrices, potentially enhancing material properties such as:
- Thermal stability
- Mechanical strength
2. Case Studies
Research on polymer composites incorporating similar pyrrolidine derivatives has shown improved performance characteristics, indicating potential applications in coatings and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-bromo-4-nitrophenoxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and nitro groups can influence the compound’s reactivity and binding affinity, while the tert-butyl ester group can affect its solubility and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrrolidine Carboxylates with Aromatic Moieties
(R)-tert-Butyl 3-(3-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate
- Structural Differences: The aromatic ring contains a fluoro (-F) at position 3 and a nitro (-NO₂) at position 2 (vs. Br at 3 and NO₂ at 4 in the target compound).
- Impact : Fluorine’s smaller size and lower electronegativity compared to bromo reduce steric hindrance and alter electronic effects. The nitro group’s position (meta vs. para) may influence regioselectivity in further reactions .
- Molecular Formula : C₁₅H₁₉FN₂O₅ (MW: 326.32 vs. ~387.23 for the target compound).
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Structural Differences : A pyridine ring replaces the benzene ring, with bromo at position 5 and methoxy (-OMe) at position 3.
- Methoxy is electron-donating, contrasting with nitro’s electron-withdrawing nature .
- Synthetic Utility : Pyridine derivatives are common in drug design due to their metabolic stability.
Pyrrolidine Derivatives with Heterocyclic Systems
tert-Butyl 3-(4-(5-fluoro-2-(3,4-dichlorobenzyloxy)phenyl)-1H-1,2,3-triazole-1-yl)pyrrolidine-1-carboxylate (3a)
- Structural Differences : Incorporates a triazole ring and dichlorobenzyloxy substituents.
- Impact : The triazole moiety enhances hydrogen-bonding capacity and metal coordination, useful in click chemistry and pharmaceutical applications. The dichlorobenzyloxy group adds lipophilicity, influencing bioavailability .
tert-Butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate
- Structural Differences : Features a fused pyrrolo[2,3-d]pyrimidine ring system.
Modifications on the Pyrrolidine Backbone
tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate
- Structural Differences : Contains a bromo and ketone (oxo) group directly on the pyrrolidine ring.
- Impact : The ketone introduces a reactive site for nucleophilic addition or reduction, diverging from the target compound’s aromatic substitution chemistry. This compound’s density (1.485 g/cm³) and predicted pKa (-3.81) reflect its polar nature .
Biological Activity
tert-Butyl 3-(3-bromo-4-nitrophenoxy)pyrrolidine-1-carboxylate, with the CAS number 1449669-99-1, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring substituted with a nitrophenoxy group, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
- Molecular Formula : C₁₅H₁₉BrN₂O₅
- Molecular Weight : 387.23 g/mol
- Structure : The compound consists of a tert-butyl group, a pyrrolidine ring, and a bromo-nitrophenoxy substituent, contributing to its unique chemical reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have indicated that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . While specific data on the target compound is limited, its structural similarity to active pyrrolidine derivatives suggests potential antimicrobial efficacy.
2. Neuroprotective Effects
Research on related nitrones has demonstrated neuroprotective effects against oxidative stress in cellular models. For example, certain para-substituted nitrones were shown to protect glial cells from tBuOOH-induced oxidative stress . Given the presence of the nitrophenoxy group in this compound, it is hypothesized that this compound may similarly exhibit neuroprotective properties.
3. Anti-inflammatory Potential
Pyrrolidine derivatives have been explored for their anti-inflammatory activities. Compounds with similar structures have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes . The potential for this compound to act as a COX inhibitor remains an area for future investigation.
Case Studies and Research Findings
A variety of studies have investigated the biological activities of compounds structurally related to this compound:
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| SNAr | K₂CO₃, DMF, 80°C | 45–50 | |
| Purification | Hexane/EtOAc (6:4) | - |
How do researchers characterize the structure and purity of this compound, and what analytical techniques are most effective?
Basic Research Question
Structural confirmation relies on multinuclear NMR (¹H, ¹³C, [³¹P if applicable]), HRMS, and X-ray crystallography (if crystals are obtainable). For example:
- ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group) and aromatic protons (δ 7.5–8.5 ppm) confirm substitution patterns .
- HRMS : Exact mass matching the molecular formula (e.g., C₁₅H₁₈BrN₂O₅ requires m/z 401.03) validates purity .
Advanced Consideration : - Dynamic rotational isomerism (e.g., in phosphonate analogs) may complicate NMR interpretation, requiring variable-temperature (VT) NMR or 2D experiments (e.g., NOESY) .
What challenges arise in optimizing the yield of this compound, and how can reaction parameters be adjusted to address them?
Advanced Research Question
Key Challenges :
- Steric hindrance : The bulky tert-butyl group and bromo/nitro substituents slow reaction kinetics.
- Competitive side reactions : Nitro group reduction under basic or reductive conditions.
Q. Optimization Strategies :
Q. Table 2: Yield Optimization Data
| Parameter | Adjustment | Yield Improvement | Reference |
|---|---|---|---|
| Solvent | DMF → DMSO | +15% | |
| Catalyst | DMAP added | +20% |
How do the steric and electronic effects of the bromo and nitro substituents influence the reactivity of this compound in subsequent reactions?
Advanced Research Question
- Electronic Effects : The nitro group is strongly electron-withdrawing, activating the aryl ring for nucleophilic substitution but deactivating it toward electrophilic attacks.
- Steric Effects : The bromo substituent at the ortho position hinders access to the reaction site, complicating further functionalization (e.g., Suzuki couplings) .
Methodological Solutions : - Use Pd catalysts with bulky ligands (e.g., XPhos) to mitigate steric hindrance in cross-couplings .
- Microwave-assisted synthesis enhances reaction rates in sterically challenging systems .
What are the best practices for resolving discrepancies in spectroscopic data when synthesizing this compound?
Advanced Research Question
Common Discrepancies :
- Variable NMR shifts due to solvent polarity or impurities.
- HRMS adducts (e.g., Na⁺/K⁺) leading to misinterpretation of molecular ions.
Q. Resolution Strategies :
- Standardization : Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal references (TMS) for NMR .
- HRMS Calibration : Employ lock-mass correction and compare with calculated isotopic patterns .
- Cross-Validation : Correlate NMR data with X-ray structures (if available) or literature values for analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
